4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, dichloromethane, and acetonitrile. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .
Scientific Research Applications
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-furfuryl 2-methyl-3-furyl disulfide: Shares the furan ring but differs in the overall structure and functional groups.
Uniqueness
4-({[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(2-METHYLPHENYL)-1,3-THIAZOLE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(2-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-12-6-3-4-7-14(12)17-19-13(10-24-17)11-25-18-21-20-16(22(18)2)15-8-5-9-23-15/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDOWPKZAPOAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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